molecular formula C25H27N3O4S B2538787 N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866894-88-4

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2538787
CAS No.: 866894-88-4
M. Wt: 465.57
InChI Key: RYFVTYXGDWXSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzofuropyrimidinone core. The compound’s structure includes:

  • Core: A fused benzofuranopyrimidinone system (oxygen-containing heterocycle).
  • Substituents: R1: 3-ethoxypropyl group at position 3 of the pyrimidinone ring. R2: 2,4-dimethylphenyl group attached via the acetamide moiety. Sulfanyl linkage: A sulfur atom bridges the pyrimidinone and acetamide groups.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-31-13-7-12-28-24(30)23-22(18-8-5-6-9-20(18)32-23)27-25(28)33-15-21(29)26-19-11-10-16(2)14-17(19)3/h5-6,8-11,14H,4,7,12-13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFVTYXGDWXSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. Key steps include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This involves cyclization reactions using appropriate starting materials under controlled conditions.

    Attachment of the Sulfanylacetamide Group: This step requires the use of thiol reagents and acylation reactions to introduce the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzofuropyrimidinone and benzothienopyrimidinone derivatives documented in the evidence. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (Source) Core Structure R1 Substituent R2 Substituent Key Features/Implications Registry/ID (Source)
Target Compound Benzofuro[3,2-d]pyrimidinone 3-ethoxypropyl 2,4-dimethylphenyl - Ethoxypropyl may enhance solubility vs. alkyl chains.
- Dimethylphenyl offers steric bulk.
N/A
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Benzofuro[3,2-d]pyrimidinone 3-methylbutyl 3-trifluoromethylphenyl - CF3 group increases electronegativity, potentially improving binding affinity.
- Methylbutyl may reduce polarity.
899755-34-1
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidinone 4-ethoxyphenyl 4-methylphenyl - Sulfur-containing core may alter metabolic stability.
- Hexahydro ring enhances rigidity.
MFCD03224550
N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone 4-methoxyphenyl 3,4-dimethylphenyl - Methoxyphenyl could modulate electron density.
- Dimethylphenyl mimics target’s R2 but with different substitution.
477330-18-0
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone 4-methoxyphenyl 2-ethylphenyl - Ethylphenyl introduces steric hindrance.
- Methoxy group may enhance lipophilicity.
499102-12-4

Key Structural and Functional Insights

Core Heteroatom Differences: The benzofuropyrimidinone core (target compound and ) contains oxygen, which may confer higher polarity and hydrogen-bonding capacity compared to sulfur-containing benzothienopyrimidinones (). Sulfur’s larger atomic size and lower electronegativity could influence metabolic stability and receptor interactions .

R1 Substituent Variability: 3-ethoxypropyl (target) vs. 3-methylbutyl (): Ethoxypropyl’s ether linkage may improve aqueous solubility relative to methylbutyl’s purely alkyl chain.

R2 Substituent Effects: 2,4-dimethylphenyl (target) vs. 4-methylphenyl () and 3,4-dimethylphenyl (): Methyl groups at different positions modulate steric and electronic profiles.

Sulfanyl Linkage :

  • The sulfur bridge is conserved across all compounds, suggesting its critical role in maintaining molecular conformation or target interaction.

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S with a molecular weight of approximately 342.41 g/mol. Its structure includes:

  • A dimethylphenyl group
  • A benzofuro-pyrimidine moiety
  • A sulfanyl linkage

These features contribute to its reactivity and potential biological interactions.

Biological Activity

Preliminary studies indicate that N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several biological activities:

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties. The compound may inhibit the growth of various bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Research into structurally related compounds suggests that they may possess anticancer activities. The presence of the benzofuro-pyrimidine framework is often associated with such effects, warranting further investigation into this compound's potential as an anticancer agent.

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents, this compound might also exhibit anti-inflammatory properties. Studies are needed to explore these effects through in vitro and in vivo models.

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multi-step synthetic routes that require optimization for yield and purity. Key steps include:

  • Formation of the benzofuro-pyrimidine moiety.
  • Introduction of the sulfanyl group.
  • Coupling with the acetamide derivative.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds:

Compound Activity Reference
4-Thiazolidinone derivativesAntibacterial against Staphylococcus aureus
Benzothiazole derivativesDiverse biological activities

These studies suggest that compounds similar to N-(2,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may serve as effective leads in drug development.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Potential studies include:

  • Binding affinity assays to evaluate interactions with specific enzymes or receptors.
  • Cell viability assays to assess cytotoxicity in cancer cell lines.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including cyclization of benzofuropyrimidinone intermediates and sulfanyl-acetamide coupling. Key steps require:

  • Solvent selection : Ethanol or DMF for solubility and reactivity .
  • Catalysts : Potassium carbonate to facilitate nucleophilic substitution .
  • Purification : TLC (thin-layer chromatography) for intermediate monitoring, followed by HPLC for final purification .
  • Yield optimization : Reaction temperatures between 60–80°C and 12–24 hr reaction times improve efficiency .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxypropyl and dimethylphenyl groups) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 521.18) .
  • IR spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–C, ~650 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25–40°C for 48–72 hr .
  • Analytical methods : HPLC to quantify degradation products; UV-Vis spectroscopy to track absorbance shifts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) guide structural optimization?

  • QSAR modeling : Correlate substituent electronegativity (e.g., ethoxypropyl vs. methyl groups) with bioactivity using software like Schrödinger .
  • Docking simulations : Predict binding modes to targets (e.g., EGFR kinase) by aligning the benzofuropyrimidinone core in active sites .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate initial findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing ethoxypropyl with chlorophenyl) to identify pharmacophores .

Q. How does the sulfanyl group influence reactivity and metabolic stability?

  • Reactivity studies : Test oxidation susceptibility with H₂O₂ or cytochrome P450 enzymes .
  • Metabolite profiling : Use LC-MS/MS to identify sulfoxide or sulfone derivatives in hepatic microsomes .

Q. What crystallographic techniques elucidate solid-state behavior and polymorphism?

  • Single-crystal X-ray diffraction : Resolve spatial arrangements of the benzofuropyrimidinone core and acetamide side chain .
  • PXRD (powder X-ray diffraction) : Monitor batch-to-batch consistency and polymorph transitions .

Q. How can isotopic labeling (e.g., ¹⁴C, ³H) aid pharmacokinetic studies?

  • Radiolabeled tracers : Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models .
  • Autoradiography : Map tissue-specific accumulation in organs like liver or kidneys .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) via multivariate analysis .

Methodological Notes

  • Contradictory data : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. enzyme inhibition) to rule out false positives .
  • Structural analogs : Prioritize derivatives with halogen substitutions (e.g., chloro, fluoro) for enhanced target affinity .
  • Data repositories : Deposit spectral data (NMR, MS) in public databases (e.g., PubChem) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.